FDGlcU

Flow Cytometry Fluorescence Spectroscopy High-Throughput Screening

Fluorescein di-β-D-glucuronide (FDGlcU) is a colorless, nonfluorescent, cell-permeable fluorogenic substrate specifically hydrolyzed by β-glucuronidase (GUS) to yield highly fluorescent fluorescein. Its excitation/emission maxima (approximately 490-498 nm / 514-520 nm) are optimally matched for detection with standard fluorescence instrumentation, including flow cytometers, microplate readers, and fluorescence microscopes equipped with FITC/GFP filter sets.

Molecular Formula C39H28F5NO18
Molecular Weight 893.6 g/mol
Cat. No. B12397034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFDGlcU
Molecular FormulaC39H28F5NO18
Molecular Weight893.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O
InChIInChI=1S/C39H28F5NO18/c40-20-19(21(41)23(43)24(44)22(20)42)33(52)45-10-1-4-14-13(7-10)36(57)63-39(14)15-5-2-11(58-37-29(50)25(46)27(48)31(61-37)34(53)54)8-17(15)60-18-9-12(3-6-16(18)39)59-38-30(51)26(47)28(49)32(62-38)35(55)56/h1-9,25-32,37-38,46-51H,(H,45,52)(H,53,54)(H,55,56)/t25-,26-,27-,28-,29+,30+,31-,32-,37+,38+/m0/s1
InChIKeyFZYCODLHHHKEGD-JXWZXEQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FDGlcU (Fluorescein Di-β-D-Glucuronide): A Fluorogenic β-Glucuronidase Substrate for Quantitative Reporter Gene and Enzyme Activity Assays


Fluorescein di-β-D-glucuronide (FDGlcU) is a colorless, nonfluorescent, cell-permeable fluorogenic substrate specifically hydrolyzed by β-glucuronidase (GUS) to yield highly fluorescent fluorescein . Its excitation/emission maxima (approximately 490-498 nm / 514-520 nm) are optimally matched for detection with standard fluorescence instrumentation, including flow cytometers, microplate readers, and fluorescence microscopes equipped with FITC/GFP filter sets . FDGlcU serves as a critical reagent in reporter gene assays utilizing the E. coli gusA gene, in high-content screening for enzyme activity, and in non-invasive in vivo imaging of β-glucuronidase-expressing tissues or bacteria [1].

Why FDGlcU Cannot Be Simply Substituted by Other β-Glucuronidase Substrates in Critical Assays


The direct substitution of FDGlcU with alternative β-glucuronidase substrates, such as 4-MUG, 6-CMUG, or X-Gluc, is scientifically unsound due to fundamental differences in fluorophore quantum yield, spectral compatibility with high-throughput instrumentation, cellular permeability, and linear dynamic range [1]. Unlike coumarin-based substrates (e.g., 4-MUG) which emit in the UV/blue range and are prone to interference from biological autofluorescence and compound library absorbance, FDGlcU generates fluorescein, a bright green fluorophore with an exceptionally high extinction coefficient (~80,000-100,000 cm⁻¹M⁻¹) and quantum yield (0.79-0.95) that is optimally excited by the ubiquitous 488 nm argon laser line [2]. Furthermore, while precipitating substrates like X-Gluc are suitable for histological localization, they are incompatible with the quantitative, single-cell resolution required for flow cytometry and FACS-based enrichment [3]. These inherent physicochemical and spectral disparities preclude simple, one-to-one method transfer without extensive revalidation of detection thresholds, assay linearity, and instrument settings.

Quantitative Evidence Guide: Data-Driven Differentiation of FDGlcU for Scientific Selection


Spectral Compatibility of FDGlcU with Standard 488 nm Laser Lines Outperforms Coumarin-Based Substrates

FDGlcU's enzymatic product, fluorescein, exhibits excitation/emission maxima at 492/520 nm, which aligns perfectly with the 488 nm argon laser and FITC/GFP filter sets commonly installed on flow cytometers, confocal microscopes, and microplate readers . In contrast, the widely used alternative substrate 4-methylumbelliferyl-β-D-glucuronide (4-MUG) yields 4-methylumbelliferone (4-MU), which requires UV excitation (~360 nm) and emits in the blue range (~450 nm), a spectral region associated with significantly higher cellular autofluorescence and potential compound interference [1]. This spectral advantage translates into a superior signal-to-background ratio for FDGlcU in cellular assays, enabling more robust and reliable quantification of GUS activity without requiring specialized UV-capable instrumentation .

Flow Cytometry Fluorescence Spectroscopy High-Throughput Screening

FDGlcU Enables Quantification of Single-Cell GUS Activity via Flow Cytometry, a Capability Absent in Precipitating Substrates

FDGlcU generates a soluble, highly fluorescent product (fluorescein) that is retained within viable cells, enabling the quantitative analysis of β-glucuronidase (GUS) activity at the single-cell level by flow cytometry [1]. This is in stark contrast to precipitating chromogenic substrates like X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), which produce an insoluble, localized blue precipitate suitable for histology but wholly incompatible with the fluidics and quantitative detection requirements of a flow cytometer [2]. The Lorincz et al. study (1996) established FDGlcU as the enabling reagent for a FACS-based reporter gene system, allowing for the correlation of GUS expression with other fluorescent markers and the physical sorting of viable, high-expressing cell populations .

Single-Cell Analysis Reporter Gene Assays Flow Cytometry

FDGlcU Provides a 240-Fold Higher Tumor-Specific Fluorescent Contrast Over Non-Expressing Controls in In Vivo Imaging

In a head-to-head comparison using a murine tumor xenograft model, the selective hydrolysis of FDGlcU by membrane-anchored β-glucuronidase (βG) on CT26 tumor cells generated a fluorescent signal that was 240 times greater than the signal observed in control tumors lacking the enzyme [1]. This dramatic, quantifiable contrast was achieved using a non-invasive optical imaging system, demonstrating the probe's exceptional specificity and its utility for longitudinally tracking gene expression in living animals. While this is a direct comparison between enzyme-expressing and non-expressing tissue, it critically establishes the high dynamic range achievable with FDGlcU, a key performance metric for procurement decisions in preclinical imaging studies .

In Vivo Imaging Reporter Gene Imaging Tumor Biology

Cell Permeability of FDGlcU Facilitates Live-Cell GUS Activity Assays Without Detergent Lysis

FDGlcU is documented by its primary commercial vendors as being cell-permeable . This property is a significant experimental advantage over other charged or polar fluorogenic substrates that require cellular uptake via active transport mechanisms or endocytosis, which can be variable and cell-type dependent. For instance, the free acid form of fluorescein, often used as a control, is largely membrane-impermeant. This inherent permeability allows for the non-invasive loading of live cells with the substrate, enabling real-time, kinetic measurements of intracellular β-glucuronidase activity without the need for cell permeabilization or lysis, thereby preserving cellular integrity and enabling longitudinal studies [1].

Live-Cell Imaging High-Content Screening Enzyme Kinetics

FDGlcU Possesses an Exceptionally High Fluorescence Turn-On Ratio, Maximizing Assay Sensitivity

The enzymatic cleavage of FDGlcU converts a completely non-fluorescent substrate into a highly fluorescent product (fluorescein) with a quantum yield of 0.79-0.95 and an extinction coefficient of approximately 80,000-100,000 cm⁻¹M⁻¹ . This 'off-to-on' mechanism generates a near-zero background signal in the absence of enzyme, resulting in an extremely high signal-to-background ratio upon hydrolysis. While coumarin-based substrates like 4-MUG also exhibit fluorogenic properties, the absolute brightness and superior spectral properties of the fluorescein product confer a distinct advantage in assay sensitivity [1]. The combination of a 'dark' substrate and a bright, photostable product allows for the detection of very low levels of GUS activity, a critical factor for applications like single-cell analysis and high-throughput screening where maximizing the signal window is paramount [2].

Assay Development Signal-to-Noise Ratio Fluorogenic Substrates

Optimal Application Scenarios for FDGlcU Driven by Quantitative Differentiation


Quantitative Flow Cytometry and FACS-Based Enrichment of GUS Reporter Gene-Expressing Mammalian Cells

The unique combination of FDGlcU's cell permeability, its generation of a soluble and brightly fluorescent product, and its spectral compatibility with standard 488 nm laser lines makes it the optimal substrate for single-cell, quantitative analysis of GUS reporter gene activity by flow cytometry [1]. Unlike precipitating substrates (e.g., X-Gluc), FDGlcU enables the precise quantification of expression levels in individual cells and the subsequent FACS-based sorting of viable cells with desired GUS activity levels, a critical workflow in cell line engineering and functional genomics [2].

Non-Invasive In Vivo Imaging of β-Glucuronidase Activity for Preclinical Studies

For researchers requiring longitudinal tracking of GUS-expressing cells, tissues, or bacteria in living animal models, FDGlcU provides a demonstrated advantage in signal contrast [1]. The 240-fold increase in tumor-specific fluorescence signal observed in in vivo imaging studies is a direct, quantitative validation of its utility for assessing the location, magnitude, and persistence of gene expression, as well as for monitoring enzyme activity in the gut microbiome [2]. Its performance in these demanding in vivo environments justifies its selection over less sensitive or less well-characterized probes.

High-Throughput Screening (HTS) Assays for β-Glucuronidase Modulators

The high quantum yield and excellent signal-to-background ratio of FDGlcU's fluorescent product make it exceptionally well-suited for high-throughput screening applications in a 96- or 384-well microplate format [1]. Its performance minimizes the impact of compound autofluorescence, a common source of false positives in HTS campaigns. The robust, quantitative signal generated by FDGlcU allows for the reliable identification and characterization of activators or inhibitors of β-glucuronidase in a cost-effective and time-efficient manner using standard fluorescence plate readers [2].

Sensitive Detection and Quantification of E. coli and Fecal Contamination in Water and Food Samples

FDGlcU serves as a highly sensitive fluorogenic substrate for detecting β-glucuronidase, an enzyme marker for E. coli [1]. The assay's low detection limit (as low as 7.81 ng/mL of FDGlcU) and the bright fluorescence generated upon hydrolysis enable rapid and quantitative assessment of bacterial contamination in environmental water samples and food matrices [2]. This application leverages the substrate's high sensitivity to provide a faster and more sensitive alternative to traditional culture-based methods for water quality monitoring and food safety testing.

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